An In-depth Technical Guide to the Chemical Properties of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
An In-depth Technical Guide to the Chemical Properties of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazino[4,5-b]indole scaffold is a compelling heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to β-carbolines has made it a fertile ground for the development of novel therapeutic agents with a wide array of biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of a specific derivative, 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one. While specific experimental data for this exact molecule is limited in publicly available literature, this document will extrapolate from the well-established chemistry of the parent scaffold and closely related analogues to provide a robust technical resource. We will delve into synthetic strategies, physicochemical properties, and the known biological landscape of this class of compounds, offering valuable insights for researchers engaged in drug discovery and development.
Introduction: The Pyridazino[4,5-b]indole Scaffold - A Privileged Heterocycle
The fusion of a pyridazine ring with an indole nucleus gives rise to the pyridazino[4,5-b]indole system, a class of compounds with significant pharmacological importance.[1] This scaffold's intrigue lies in its bioisosteric relationship with β-carbolines and γ-carbolines, core structures present in numerous bioactive natural products and synthetic molecules. The rigid, planar topography of the pyridazino[4,5-b]indole core, coupled with its capacity for diverse substitutions, allows for the fine-tuning of its interaction with various biological targets.
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including:
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Cardiotonic and Antihypertensive Effects: Certain analogues have been investigated for their potential in treating cardiovascular conditions.[2]
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Inhibition of Platelet Aggregation: The ability to modulate platelet function makes these compounds interesting candidates for antithrombotic therapies.[2]
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Enzyme Inhibition: Notably, derivatives have shown inhibitory activity against kinases such as DYRK1A, which is implicated in neurodegenerative diseases.[3]
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Antimicrobial and Antitumor Activities: The pyridazino[4,5-b]indole core has been explored for its potential in developing new anti-infective and anticancer agents.[4]
This guide will focus on the 8-methyl derivative of the pyridazino[4,5-b]indol-4-one core, a specific substitution that can influence the molecule's electronic properties, solubility, and metabolic stability, thereby modulating its biological activity.
Synthesis of the 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one Core
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards a 5-methyl-1H-indole-2,3-dicarboxylate derivative as a key intermediate. This intermediate can be further disconnected to simpler starting materials.
Caption: Retrosynthetic analysis of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one.
Proposed Synthetic Pathway
The synthesis would likely commence with a Fischer indole synthesis, followed by functionalization of the indole ring and subsequent cyclization with hydrazine to form the pyridazinone ring.
Caption: Proposed synthetic pathway for 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on known syntheses of similar compounds and should be optimized for the specific target molecule.
Step 1: Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate
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To a stirred solution of 4-methylaniline (1 equivalent) in a suitable solvent (e.g., ethanol), add diethyl 2-oxosuccinate (1 equivalent).
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Add an acid catalyst (e.g., a few drops of concentrated sulfuric acid or polyphosphoric acid).
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Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with water, and dry.
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Purify the crude product by recrystallization or column chromatography to yield ethyl 5-methyl-1H-indole-2-carboxylate.
Step 2: Synthesis of Ethyl 3-acetyl-5-methyl-1H-indole-2-carboxylate
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To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in a dry, inert solvent (e.g., dichloromethane), slowly add acetyl chloride (1.2 equivalents).
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To this mixture, add a solution of ethyl 5-methyl-1H-indole-2-carboxylate (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
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Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with the solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by column chromatography to obtain ethyl 3-acetyl-5-methyl-1H-indole-2-carboxylate.
Step 3: Synthesis of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
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Dissolve ethyl 3-acetyl-5-methyl-1H-indole-2-carboxylate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
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Add hydrazine hydrate (excess, e.g., 5-10 equivalents).
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Heat the mixture to reflux for an extended period (12-24 hours), monitoring the formation of the product by TLC.
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Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
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Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one.
Physicochemical Properties
Specific experimental data for 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one are not available. However, we can predict some of its core properties based on the parent scaffold and related structures.
| Property | Predicted Value / Characteristic | Rationale / Comparison |
| Molecular Formula | C₁₁H₉N₃O | Based on the chemical structure. |
| Molecular Weight | 211.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid, possibly crystalline, ranging from off-white to yellow. | Many heterocyclic compounds of this nature are solids at room temperature.[6] |
| Melting Point | Expected to be high (>200 °C). | The planar, fused-ring system allows for strong intermolecular interactions (pi-stacking, hydrogen bonding), leading to a high melting point, a common feature of this class.[7] |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF. | The presence of the polar lactam group and N-H bonds suggests some polarity, but the large hydrophobic indole ring system limits aqueous solubility.[6] |
| pKa | The indole N-H is weakly acidic. The pyridazinone N-H is also acidic. The pyridazine nitrogen atoms are weakly basic. | The exact pKa values would require experimental determination or high-level computational modeling. |
| Spectroscopic Data | ||
| ¹H NMR | Characteristic signals for the aromatic protons of the indole ring, a singlet for the methyl group, and exchangeable N-H protons. | The chemical shifts would be influenced by the electron-donating nature of the methyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, and the methyl carbon. | The positions of the signals would be consistent with the fused heterocyclic structure. |
| IR Spectroscopy | Strong C=O stretching vibration (around 1650-1680 cm⁻¹), N-H stretching vibrations (around 3200-3400 cm⁻¹), and C-H aromatic stretches. | These are characteristic functional group frequencies for this type of molecule. |
| Mass Spectrometry | A prominent molecular ion peak (M+) at m/z 211. | Fragmentation patterns would likely involve the loss of CO and other small neutral molecules. |
Potential Biological Activity and Mechanism of Action
The biological activity of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one has not been specifically reported. However, based on the activities of related compounds, several potential therapeutic applications can be hypothesized.
Kinase Inhibition
The pyridazino[4,5-b]indol-4-one scaffold has been identified as a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3] DYRK1A is a promising target for the treatment of neurodegenerative disorders like Alzheimer's disease and Down syndrome. The 8-methyl substituent could potentially enhance the binding affinity and selectivity for DYRK1A or other kinases.
Caption: Hypothesized mechanism of DYRK1A inhibition.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of pyridazino[4,5-b]indoles.[4] The mechanism of action is likely multifaceted, potentially involving the inhibition of essential bacterial enzymes or disruption of the cell membrane. The lipophilicity introduced by the 8-methyl group could enhance the compound's ability to penetrate bacterial cell walls, potentially leading to improved antimicrobial efficacy.
Conclusion and Future Directions
8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific data for this derivative is scarce, the established chemistry and pharmacology of the pyridazino[4,5-b]indole scaffold provide a strong foundation for its further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities. Screening against a panel of kinases, bacterial and fungal strains, and cancer cell lines would be a logical next step to uncover the full therapeutic potential of this promising molecule. The insights gained from such studies will be invaluable for the design and development of next-generation therapeutics based on the pyridazino[4,5-b]indole framework.
References
-
Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949. [Link]
-
Monge, A., et al. (1991). New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. Journal of Medicinal Chemistry, 34(10), 3023-3029. [Link]
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040. [Link]
-
Farghaly, A.-R. A. H. (2023). Pyridazino[4,5-b]indoles II. Reactions and its biological importance. ResearchGate. [Link]
-
Haider, N., et al. (2016). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. ARKIVOC, 2016(5), 101-117. [Link]
-
ResearchGate. (n.d.). IR and 1 H NMR spectral data. [Link]
-
Farghaly, A.-R. A. H. (2022). Synthetic strategies of pyridazino[4,5-b]indoles. Semantic Scholar. [Link]
-
Guillon, J., et al. (2020). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 25(18), 4257. [Link]
-
Goksen, U. S., et al. (2011). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Medicinal Chemistry Research, 20(8), 1149-1156. [Link]
-
Selič, L., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(11), 2099. [Link]
-
LookChem. (n.d.). Cas 121-89-1,3-Nitroacetophenone. [Link]
-
Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27503. [Link]
-
PubChem. (n.d.). 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. [Link]
-
PubChemLite. (n.d.). 3,5-dihydro-8-methoxy-7-methyl-4h-pyridazino(4,5-b)indol-4-one. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. lookchem.com [lookchem.com]
- 7. 3-Nitroacetophenone CAS#: 121-89-1 [m.chemicalbook.com]
